molecular formula C25H21Cl2N3O2 B13691080 N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide

Cat. No.: B13691080
M. Wt: 466.4 g/mol
InChI Key: SXVOGBRVXOJGTN-UHFFFAOYSA-N
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Description

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, cyano, and propionamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.

Scientific Research Applications

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:

Uniqueness

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-propionamidobenzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21Cl2N3O2

Molecular Weight

466.4 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-3-(propanoylamino)benzamide

InChI

InChI=1S/C25H21Cl2N3O2/c1-3-24(31)29-19-6-4-5-17(12-19)25(32)30-23-13-22(27)20(11-15(23)2)21(14-28)16-7-9-18(26)10-8-16/h4-13,21H,3H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

SXVOGBRVXOJGTN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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